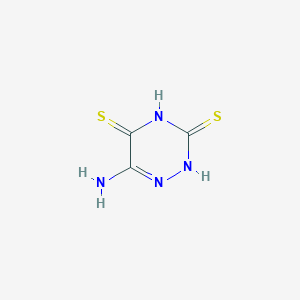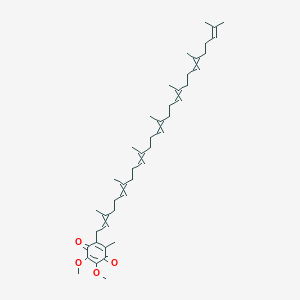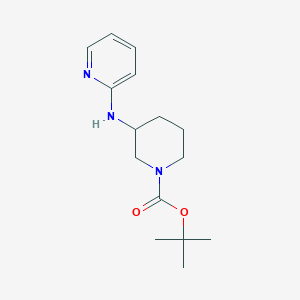
6-Amino-1,2,4-triazine-3,5(2h,4h)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Scientific Research Applications
6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur atoms can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but with oxygen atoms instead of sulfur.
2-Amino-1,3,4-thiadiazole: Contains a similar heterocyclic ring with nitrogen and sulfur atoms.
1,2,4-Triazole: A simpler heterocyclic compound with a nitrogen-rich ring.
Uniqueness: 6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione is unique due to the presence of both amino and dithione groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form strong interactions with metal ions sets it apart from other similar compounds.
Properties
Molecular Formula |
C3H4N4S2 |
|---|---|
Molecular Weight |
160.2 g/mol |
IUPAC Name |
6-amino-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C3H4N4S2/c4-1-2(8)5-3(9)7-6-1/h(H2,4,6)(H2,5,7,8,9) |
InChI Key |
HIAYGFNSXWYXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=S)NC1=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)


![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)






![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)


